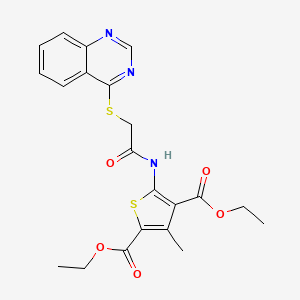

Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)acetamido)thiophene-2,4-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinazolinone and thiophene are both important heterocyclic compounds. Quinazolinone derivatives have been studied for their diverse biological activities . Thiophene derivatives also show a variety of properties and applications, including in the advancement of organic semiconductors .

Synthesis Analysis

Quinazolin-4(3H)-one can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air . Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

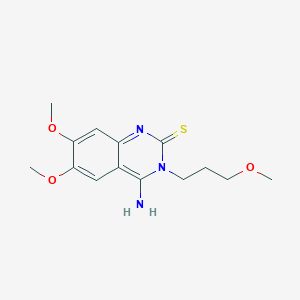

Quinazolinone and thiophene are both heterocyclic compounds. Quinazolinone has a fused two-ring structure, consisting of a benzene ring and a pyrimidine ring . Thiophene has a five-membered ring made up of one sulfur atom and four carbon atoms .Chemical Reactions Analysis

Quinazolinone and thiophene derivatives can undergo various chemical reactions. For example, 2-styryl-4(3H)-quinazolinone derivatives can be prepared using starting substrate 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride . Thiophene derivatives can be synthesized through various reactions, including the Gewald reaction .Scientific Research Applications

Antihistaminic Agents

Research has explored the synthesis of novel quinazolinone derivatives as potential antihistaminic agents. For instance, Alagarsamy and Parthiban (2013) described the design and synthesis of novel 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones, showing significant H1-antihistaminic activity in vivo on conscious guinea pigs. These compounds, including OT5, demonstrated protection against histamine-induced bronchospasm with minimal sedation compared to chlorpheniramine maleate, indicating potential as a new class of H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).

Antibacterial and Antifungal Activities

Párkányi and Schmidt (2000) synthesized quinazolinone derivatives with potential biological activity, including antibacterial and antifungal properties. These compounds were synthesized from chlorosubstituted anthranilic acids and characterized by various spectroscopic methods, indicating their potential in developing new antimicrobial agents (Párkányi & Schmidt, 2000).

Antitumor Agents

A study by Ibrahim A. Al-Suwaidan et al. (2013) focused on the design, synthesis, and biological evaluation of 2-mercapto-3-phenethylquinazoline bearing anilide fragments as potential antitumor agents. Compound 15, in particular, showed broad-spectrum antitumor activity and was significantly more active than the known drug 5-FU. Molecular docking studies suggested that these compounds could inhibit tumor growth through interactions with the ATP binding site of EGFR-TK, highlighting their promise as novel antitumor agents (Ibrahim A. Al-Suwaidan et al., 2013).

Anti-Tubercular Agents

Nagaladinne, A. A. Hindustan, and Nayakanti (2020) conducted a study on the synthesis, characterization, and docking studies of N-Methyl-2, 3-Dihydro Quinazolin-4-Ones linked 1,3-Thiazole hybrids as potent anti-tubercular agents. The compounds displayed significant antibacterial activity against Mycobacterium tuberculosis H37RV, suggesting their potential application in treating tuberculosis. Molecular docking studies further supported their mechanism of action, providing a basis for future drug development (Nagaladinne et al., 2020).

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. While some quinazolinone and thiophene derivatives have been used in medicinal chemistry , the safety and hazards of “Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)acetamido)thiophene-2,4-dicarboxylate” are not available in the sources I found.

Properties

IUPAC Name |

diethyl 3-methyl-5-[(2-quinazolin-4-ylsulfanylacetyl)amino]thiophene-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S2/c1-4-28-20(26)16-12(3)17(21(27)29-5-2)31-19(16)24-15(25)10-30-18-13-8-6-7-9-14(13)22-11-23-18/h6-9,11H,4-5,10H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUICQBYWSJSKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-(phenethylamino)propan-2-ol hydrochloride](/img/structure/B2554771.png)

![Ethyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2554775.png)

![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(4,6-dimethylpyrimidin-2-yl)methanone](/img/structure/B2554778.png)

![5-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B2554783.png)